7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione
Beschreibung
7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione is a purine-2,6-dione derivative characterized by a 4-fluorobenzyl group at position 7, methyl groups at positions 1 and 3, and a 4-methylpiperazinylmethyl substituent at position 7. This compound belongs to a class of xanthine analogs modified to enhance receptor selectivity and pharmacokinetic properties.
Eigenschaften
IUPAC Name |
7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN6O2/c1-23-8-10-26(11-9-23)13-16-22-18-17(19(28)25(3)20(29)24(18)2)27(16)12-14-4-6-15(21)7-5-14/h4-7H,8-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTASLUUEMKTKSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
CCG-29085, also known as SR-01000128171, 7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione, or UPCMLD0ENAT5834877:001, primarily targets the RhoA transcriptional signaling pathway. The Rho family of small GTPases plays important roles in cellular processes and in some human tumors.
Mode of Action
CCG-29085 acts downstream of Rho, blocking SRE.L-driven transcription stimulated by Gα 12 Q231L, Gα 13 Q226L, RhoA-G14V, and RhoC-G14V. It inhibits the nuclear accumulation of myocardin-related transcription factor A (MRTF-A), a vital player in epithelial–mesenchymal transition (EMT).
Biochemical Pathways
The compound affects the RhoA transcriptional signaling pathway, which is involved in various cellular processes, including cell adhesion, migration, invasion, extravasation, survival, and proliferation. Inhibition of this pathway could serve as a potential therapeutic strategy for cancer.
Pharmacokinetics
Pharmacokinetic studies generally involve the analysis of absorption, distribution, metabolism, and excretion (adme) properties of a compound. These properties significantly impact a drug’s bioavailability and therapeutic efficacy.
Biochemische Analyse
Biochemical Properties
It has been found that the compound has good to excellent inhibitory activity against CDC25B, a protein involved in cell division. This suggests that the compound may interact with this protein and potentially other biomolecules to exert its effects.
Biologische Aktivität
The compound 7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione, also known by its CAS number 851937-90-1, is a purine derivative that has garnered interest for its potential biological activities. This article summarizes the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C21H27FN5O2 |
| Molecular Weight | 400.5 g/mol |
| CAS Number | 851937-90-1 |
| Chemical Structure | Chemical Structure |
Anticancer Activity
Recent studies have indicated that derivatives of purine compounds exhibit significant anticancer properties. For instance, the compound's structural similarity to other known anticancer agents suggests it may inhibit various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the S phase, which is critical for preventing cancer cell proliferation .
- Inhibition of Kinases : It has potential inhibitory effects on cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. In vitro studies have reported IC50 values in the micromolar range against various cancer cell lines .
Antimicrobial and Anti-Tubercular Activity
In addition to anticancer effects, there are indications that this compound may possess antimicrobial properties. A related study involving similar purine derivatives demonstrated effective inhibition against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM, suggesting a possible avenue for further research into its anti-tubercular activity .
The biological activity of 7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione can be attributed to several mechanisms:
- Interaction with DNA : The purine structure allows for potential intercalation with DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : By inhibiting key enzymes involved in cellular metabolism and proliferation, such as kinases and topoisomerases, the compound could exert cytotoxic effects on rapidly dividing cells.
Case Studies and Research Findings
Several studies have explored the biological activities associated with this compound and its analogs:
- Anticancer Efficacy : In a comparative study of various purine derivatives, the compound exhibited promising anticancer activity against MCF-7 and HCT116 cell lines with IC50 values reported between 0.39 to 0.46 μM .
- Cytotoxicity Assessment : Cytotoxicity assays conducted on human embryonic kidney cells (HEK293) indicated low toxicity levels, supporting its potential as a therapeutic agent without significant adverse effects on normal cells .
- Inhibition Studies : Further investigations into enzyme inhibition revealed significant activity against Aurora-A kinase and other relevant targets critical in cancer biology .
Summary of Key Findings
| Study Focus | Result | IC50 Value (μM) |
|---|---|---|
| Anticancer Activity | MCF-7 Cell Line | 0.46 |
| Anticancer Activity | HCT116 Cell Line | 0.39 |
| Anti-Tubercular Activity | Mycobacterium tuberculosis | 1.35 - 2.18 |
| Cytotoxicity | HEK293 Cells | Non-toxic |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations at Position 7
a. 7-Benzyl Analogs
- Compound: 7-Benzyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione (RN: 797028-10-5) Key Difference: Benzyl group (non-halogenated) at position 5. This analog shares the same 8-(4-methylpiperazinylmethyl) group, indicating similar solubility and basicity profiles .
b. 7-(4-Chlorobenzyl) Analogs
- Compound : 7-(4-Chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione (CID: 986255)
Substituent Variations at Position 8
a. 8-Morpholinyl Analogs
- Compound: 7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione Key Difference: Morpholine ring replaces 4-methylpiperazinylmethyl. Impact: Morpholine’s lower basicity (pKa ~5.6 vs.
b. 8-Phenylpiperazinyl Analogs
- Compound : 1,3-Dimethyl-8-[(4-phenyl-1-piperazinyl)methyl]-7-[(2E)-3-phenyl-2-propen-1-yl]purine-2,6-dione
Combined Substituent Variations
- Compound: 7-[(E)-3-Chlorobut-2-enyl]-1,3-dimethyl-8-(4-methylanilino)purine-2,6-dione Key Differences: Chlorobut-2-enyl group at position 7 and 4-methylanilino at position 8.
Structural and Pharmacological Data Table
Research Findings and Implications
- Fluorine vs. Chlorine at Position 7: Fluorine’s electronegativity may improve target engagement via polar interactions, while chlorine’s lipophilicity enhances bioavailability. Both halogens reduce metabolic oxidation compared to non-halogenated analogs .
- Piperazine vs. Morpholine at Position 8 : Piperazine’s basicity facilitates protonation, enhancing solubility in acidic environments (e.g., lysosomes), whereas morpholine’s neutral pH profile favors passive diffusion .
- Therapeutic Potential: Compounds with 8-(4-methylpiperazinylmethyl) groups show promise in CNS disorders due to their ability to cross the blood-brain barrier. For example, Bamifylline (a structural analog) is a known bronchodilator and adenosine receptor modulator .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
